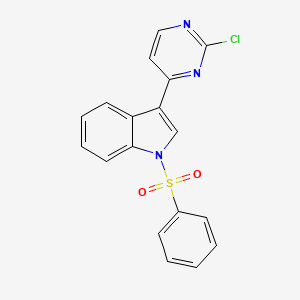
3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)indole
Übersicht
Beschreibung
3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)indole, also known as GW 3965, is a synthetic drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of liver X receptor (LXR) agonists, which are known to regulate cholesterol and lipid metabolism in the body.
Wirkmechanismus
3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)indole 3965 exerts its pharmacological effects by activating the liver X receptors (LXR). LXRs are transcription factors that regulate the expression of genes involved in cholesterol and lipid metabolism. Activation of LXRs by this compound 3965 leads to the upregulation of genes involved in cholesterol efflux, which is the process of removing excess cholesterol from the body. This leads to a reduction in the accumulation of cholesterol and lipids in the arterial walls, which is the hallmark of atherosclerosis.
Biochemical and Physiological Effects:
This compound 3965 has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound 3965 activates the LXRα and LXRβ isoforms with similar potency. This compound 3965 has been shown to increase the expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1. This compound 3965 has also been shown to reduce the expression of genes involved in cholesterol synthesis, such as HMG-CoA reductase. In vivo studies have shown that this compound 3965 reduces the accumulation of cholesterol and lipids in the arterial walls, improves insulin sensitivity, and reduces inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)indole 3965 is its high potency and selectivity for the LXR receptors. This makes it an ideal tool for studying the role of LXRs in various diseases. However, one of the major limitations of this compound 3965 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)indole 3965. One direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective LXR agonists that can overcome the limitations of this compound 3965. Additionally, there is a need to investigate the long-term safety and efficacy of this compound 3965 in human clinical trials.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)indole 3965 has been extensively studied for its potential therapeutic applications in various diseases, such as atherosclerosis, diabetes, and cancer. In atherosclerosis, this compound 3965 has been shown to reduce the accumulation of cholesterol and lipids in the arterial walls, thereby reducing the risk of cardiovascular diseases. In diabetes, this compound 3965 has been shown to improve insulin sensitivity and glucose metabolism. In cancer, this compound 3965 has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-3-(2-chloropyrimidin-4-yl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c19-18-20-11-10-16(21-18)15-12-22(17-9-5-4-8-14(15)17)25(23,24)13-6-2-1-3-7-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZOBLWYXPYDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206862 | |
| Record name | 3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882562-58-5 | |
| Record name | 3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882562-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[3,4-b]pyridine-1-acetic acid](/img/structure/B3292868.png)
![2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole](/img/structure/B3292875.png)
![5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3292876.png)
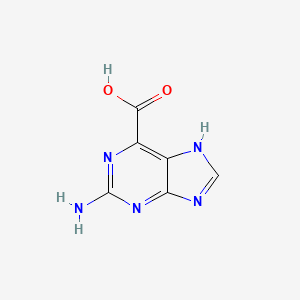
![Benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B3292898.png)
![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B3292918.png)
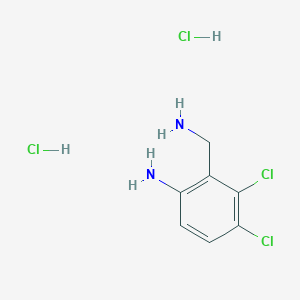

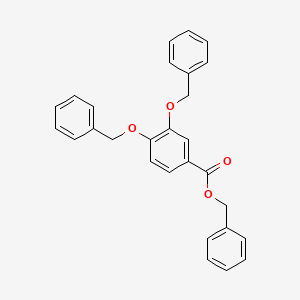



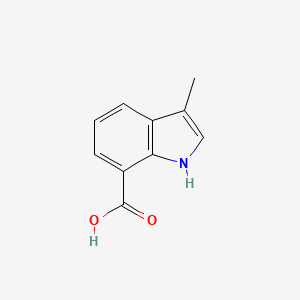
![(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate](/img/structure/B3292979.png)